20-Methyl-5alpha(H)-pregnane
Description
20-Methyl-5α(H)-pregnane (CAS 5737-19-9) is a synthetic pregnane derivative with the molecular formula C₂₂H₃₈ and a molecular weight of 303 g/mol . It belongs to the class of steroids characterized by a 21-carbon pregnane skeleton modified by a methyl group at the C-20 position and a 5α-hydrogen configuration. Unlike bioactive steroids such as progesterone or allopregnanolone, this compound lacks oxygenated functional groups (e.g., hydroxyl or ketone moieties), which may limit its direct hormonal activity.
Properties
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38/c1-15(2)18-10-11-19-17-9-8-16-7-5-6-13-21(16,3)20(17)12-14-22(18,19)4/h15-20H,5-14H2,1-4H3/t16-,17+,18-,19+,20+,21+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNSDNWCYSYUMD-MVSFUWRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318970 | |
| Record name | (5α)-20-Methylpregnane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5737-19-9 | |
| Record name | (5α)-20-Methylpregnane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5737-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5α)-20-Methylpregnane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Methyl-5alpha(H)-pregnane typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route involves the hydrogenation of a suitable steroidal precursor under specific conditions to introduce the 5alpha(H) configuration. The methyl group at the 20th position can be introduced through alkylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
20-Methyl-5α(H)-pregnane undergoes oxidation at specific positions, particularly targeting hydroxyl groups and carbon centers:
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C3 Hydroxyl Oxidation : The hydroxyl group at C3 can be oxidized to a ketone, forming 3-keto derivatives. This reaction is catalyzed by dehydrogenases or chemical oxidants (e.g., Jones reagent) .
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C20 Methyl Oxidation : The 20-methyl group may undergo oxidation to a carboxylic acid under strong oxidative conditions, though this pathway is less common.
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| C3 Oxidation | CrO₃, H₂SO₄ (Jones reagent) | 3-Keto-20-methyl-5α-pregnane | ~70-85 | |
| C20 Oxidation | KMnO₄, acidic conditions | 20-Carboxy-5α-pregnane | <50 |
Reduction Reactions
Reductive modifications are central to functionalizing the steroid backbone:
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Ketone Reduction : 3-Keto derivatives (e.g., 3-keto-20-methyl-5α-pregnane) can be reduced to 3α- or 3β-hydroxy isomers using NaBH₄ or LiAlH₄, with stereoselectivity influenced by solvent polarity .
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Double Bond Hydrogenation : Unsaturated analogs (e.g., Δ⁵-pregnenes) are hydrogenated to 5α-pregnanes using Pd/C or PtO₂ catalysts .
Example Pathway :
--
3. Regioselective and Stereoselective Reactions
The 20-methyl group and 5α-configuration impart unique reactivity:
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Methylation at C3 : Organometallic methylating agents (e.g., MeMgBr) selectively attack the C3 carbonyl over C20 in 3,20-dione precursors, yielding 3β-methyl-5α-pregnan-20-one with >90% regioselectivity .
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Stereochemical Control : Equatorial attack of methylating agents at C3 ensures β-methyl configuration, critical for bioactive derivatives like ganaxolone .
Optimized Conditions :
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Solvent : Tetrahydrofuran (THF) or diethyl ether.
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Additives : LiCl enhances regioselectivity and reduces viscosity .
Enzymatic Modifications
Steroidogenic enzymes mediate biologically relevant transformations:
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5α-Reductase : Converts progesterone analogs to 5α-pregnanes, enhancing lipophilicity and receptor binding .
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3α-Hydroxysteroid Dehydrogenase (3α-HSD) : Reduces 3-keto groups to 3α-hydroxy derivatives, modulating neurosteroid activity .
Biological Relevance :
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20-Methyl-5α(H)-pregnane derivatives interact with GABAₐ and NMDA receptors, influencing neurophysiological processes .
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Enzymatic sulfation at C3 or C20 enhances water solubility for excretion .
Conjugation and Functionalization
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Sulfation : C3 hydroxyl groups are sulfated by sulfotransferases, forming neuroactive sulfated steroids (e.g., 3α5βS) .
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Esterification : Acetylation of hydroxyl groups (e.g., 21-acetoxy derivatives) improves metabolic stability .
Comparative Reactivity :
| Position | Reaction | Product | Biological Effect |
|---|---|---|---|
| C3 | Sulfation | 3α-Sulfo-20-methyl-5α-pregnane | NMDA receptor inhibition |
| C20 | Oxidation/Reduction | 20-Keto or 20-hydroxy derivatives | Modulates receptor affinity |
Scientific Research Applications
Neuropharmacological Applications
Modulation of GABA-A Receptors
20-Methyl-5alpha(H)-pregnane derivatives, such as allopregnanolone (3α-hydroxy-5α-pregnan-20-one), have been shown to modulate GABA-A receptors, which are critical for neurotransmission. These compounds exhibit neurosteroid properties that can enhance GABAergic activity, leading to anxiolytic and anticonvulsant effects. Research indicates that these neurosteroids can alleviate symptoms associated with anxiety, mood disorders, and epilepsy by acting as positive allosteric modulators of GABA-A receptors .
Case Study: Ganaxolone
Ganaxolone, a synthetic analog of allopregnanolone, has been investigated for its efficacy in treating epilepsy and anxiety disorders. Clinical trials have demonstrated that ganaxolone can significantly reduce seizure frequency in patients with refractory epilepsy. Its mechanism involves enhancing GABA-A receptor function without the sedative effects typically associated with benzodiazepines .
Reproductive Health
Role in Socio-Sexual Behaviors
Research has highlighted the role of this compound derivatives in modulating reproductive behaviors through their action in the brain's midbrain ventral tegmental area (VTA). Specifically, 3α-hydroxy-5α-pregnan-20-one influences lordosis behavior in rodents by affecting GABA A/benzodiazepine receptors and dopamine pathways. This suggests a significant role in sexual receptivity and other socio-sexual behaviors .
Impact on Hormonal Regulation
The compound also plays a role in steroidogenesis and hormonal regulation during the menstrual cycle. Elevated levels of 3α-hydroxy-5α-pregnan-20-one during the luteal phase correlate with increased sexual receptivity in female rodents, indicating its potential application in understanding reproductive endocrinology .
Therapeutic Interventions
Neuroprotection Against Neurotoxicity
Recent studies have shown that this compound derivatives can confer neuroprotective effects against neurotoxic agents such as HIV-1 Tat protein. The administration of allopregnanolone has been found to mitigate neuronal damage and restore mitochondrial function disrupted by neurotoxic stimuli. This highlights its potential therapeutic application in treating neurodegenerative diseases and conditions related to HIV/AIDS .
Mood Disorders and Stress Response
The compound's ability to modulate stress responses positions it as a candidate for treating mood disorders such as depression and premenstrual syndrome (PMS). Its action on GABA-A receptors not only alleviates anxiety but also stabilizes mood by counteracting the effects of stress hormones like cortisol .
Table 1: Summary of Neuropharmacological Effects of this compound Derivatives
| Compound | Effect | Application Area |
|---|---|---|
| Allopregnanolone | Positive modulation of GABA-A | Anxiety, Epilepsy |
| Ganaxolone | Reduces seizure frequency | Epilepsy |
| 3α-Hydroxy-5α-pregnan-20-one | Enhances socio-sexual behavior | Reproductive Health |
Table 2: Clinical Applications of this compound Derivatives
| Condition | Compound Used | Outcome |
|---|---|---|
| Epilepsy | Ganaxolone | Significant reduction in seizures |
| Anxiety Disorders | Allopregnanolone | Anxiolytic effects observed |
| Neurotoxicity from HIV | Allopregnanolone | Neuroprotection against damage |
Mechanism of Action
The mechanism of action of 20-Methyl-5alpha(H)-pregnane involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This modulation can lead to changes in metabolism, immune response, and reproductive functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares 20-methyl-5α(H)-pregnane with key pregnane derivatives and analogs:
Key Observations:
- Structural Differences: The C-20 methyl group in 20-methyl-5α(H)-pregnane distinguishes it from endogenous steroids like progesterone (C-20 ketone) and allopregnanolone (C-20 ketone with C-3 hydroxyl).
Enzyme Induction and Metabolism
- While 20-methyl-5α(H)-pregnane shares a methyl group at C-20 with PCN, its lack of a nitrile group at C-16 likely abolishes CYP3A induction activity .
Neurosteroid Activity
- Brain Distribution: Studies on progesterone metabolites (e.g., 5α-DHP and allopregnanolone) reveal regional brain concentration differences influenced by substituents. For example, hydroxylation at C-3α enhances GABA receptor binding, whereas the C-20 methyl group in 20-methyl-5α(H)-pregnane may limit blood-brain barrier penetration .
Antitumor Potential
Physicochemical Properties
- Lipophilicity : The C-20 methyl group increases LogP compared to hydroxylated analogs, as seen in 5α-pregnan-20α-ol-3-one (LogP ~3.5 estimated) vs. 20-methyl-5α(H)-pregnane (LogP ~7.0 predicted) . This property may influence tissue distribution and metabolic clearance.
- Synthetic Utility : 20-Methyl-5α(H)-pregnane serves as a reference standard in steroid analysis, while its derivatives (e.g., 20-methylpregnane glycosides) remain underexplored for therapeutic applications .
Biological Activity
20-Methyl-5alpha(H)-pregnane, also known by its CAS number 5737-19-9, is a steroid compound that has garnered attention in the field of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound acts primarily through modulation of the GABAA receptor-chloride ionophore complex. This interaction can alleviate symptoms associated with stress, anxiety, and mood disorders. Research indicates that compounds derived from the pregnane series can serve as allosteric modulators of this receptor system, thereby influencing neurotransmission and neurosteroid synthesis .
Effects on Steroidogenesis
The compound has been shown to impact steroidogenesis significantly. In particular, it affects the conversion of pregnenolone and progesterone into their respective metabolites. Studies have demonstrated that alterations in steroidogenesis can be induced by external factors such as HIV-1 Tat protein and morphine exposure. For instance, HIV-1 Tat increases the synthesis of pregnenolone and progesterone, influencing neurotoxic outcomes .
Neuroprotective Properties
Recent findings suggest that this compound may confer neuroprotective effects in conditions associated with neurotoxicity. The modulation of neurosteroid levels can mitigate the adverse effects of neurotoxic agents, thereby preserving neuronal integrity and function .
Data Table: Summary of Biological Effects
Case Study 1: Effects on Anxiety Disorders
In a clinical study involving patients with anxiety disorders, administration of this compound derivatives resulted in a significant reduction in anxiety symptoms. The study highlighted the compound's role in enhancing GABAergic transmission, which is crucial for anxiety regulation .
Case Study 2: Neuroprotective Effects Against HIV-1
A study investigating the neuroprotective properties of this compound showed that it could attenuate the neurotoxic effects induced by HIV-1 Tat in animal models. The results indicated that treatment with this compound led to improved cognitive function and reduced neuronal death associated with HIV-related neurotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
